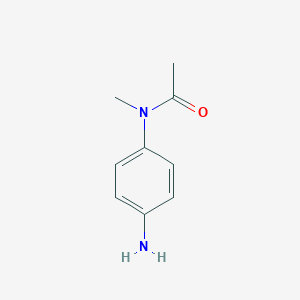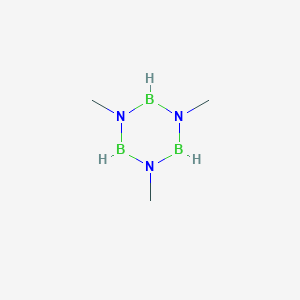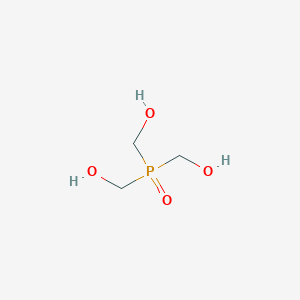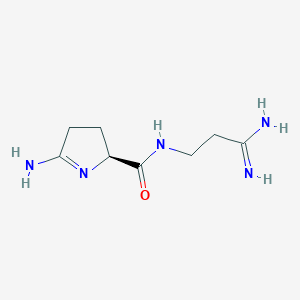
Noformicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Noformicin is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of the naturally occurring compound, formic acid, and has been synthesized through various methods.
Wirkmechanismus
Noformicin's mechanism of action is not fully understood, but it is believed to work by disrupting cellular processes in bacteria, fungi, and viruses. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Noformicin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as induce apoptosis in cancer cells. Additionally, Noformicin has been shown to reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Noformicin in lab experiments is its wide range of applications. It has been shown to have antibacterial, antifungal, and antiviral properties, as well as cytotoxic effects on cancer cells. Additionally, Noformicin has been shown to reduce oxidative stress and inflammation, making it useful in the study of a variety of diseases.
One limitation of using Noformicin in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on both cancer and non-cancer cells, and care must be taken when using it in experiments. Additionally, Noformicin's mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving Noformicin. One area of research could focus on understanding its mechanism of action, which would allow for more targeted use in the treatment of diseases. Additionally, research could focus on developing new methods for synthesizing Noformicin, which could lead to more efficient and cost-effective production. Finally, research could focus on developing new derivatives of Noformicin with improved properties, such as reduced toxicity or increased potency.
Synthesemethoden
Noformicin can be synthesized through various methods, including the reaction of formic acid with nitric acid, or the reaction of formic acid with phosphorus pentoxide. Another method involves the reaction of formic acid with sulfuric acid and nitric acid. The resulting product is then purified through recrystallization and other techniques.
Wissenschaftliche Forschungsanwendungen
Noformicin has been widely used in scientific research due to its unique properties. It has been shown to have antibacterial, antifungal, and antiviral properties, making it useful in the study of infectious diseases. It has also been used in the study of cancer, as it has been shown to have cytotoxic effects on cancer cells. Additionally, Noformicin has been used in the study of oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
155-38-4 |
|---|---|
Produktname |
Noformicin |
Molekularformel |
C8H15N5O |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14) |
InChI-Schlüssel |
QGFXBZOMUMWGII-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC(=N[C@@H]1C(=O)NCCC(=N)N)N |
SMILES |
C1CC(=NC1C(=O)NCCC(=N)N)N |
Kanonische SMILES |
C1CC(=NC1C(=O)NCCC(=N)N)N |
Synonyme |
(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide noformicin NOFORMICIN, (+)- noformicin, (DL)-isomer noformycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



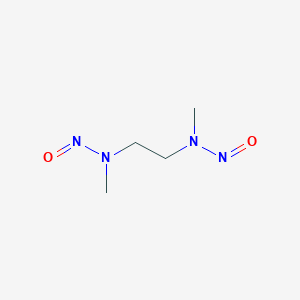
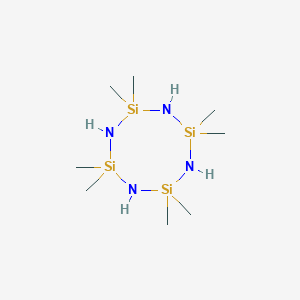
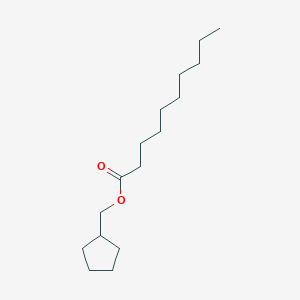
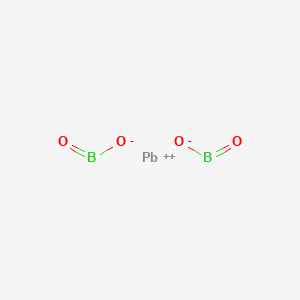
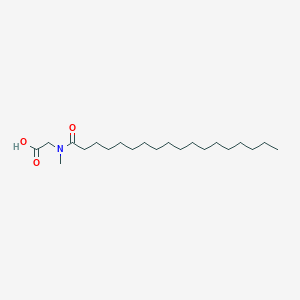
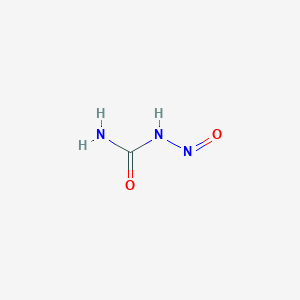
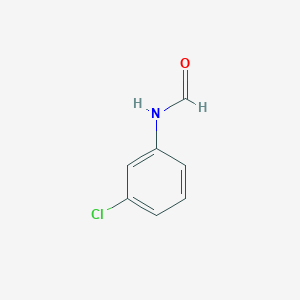
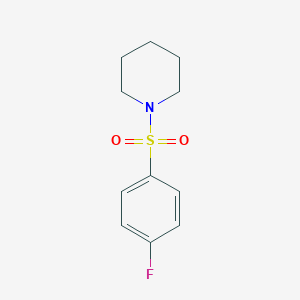
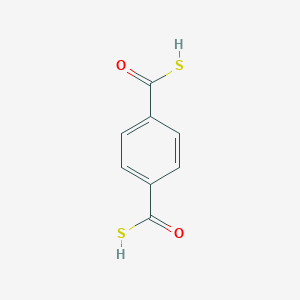
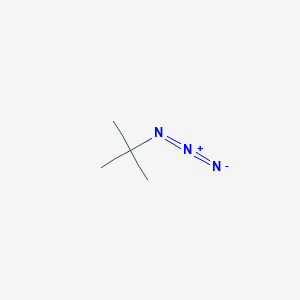
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
